2-(4-Methylpiperazin-1-yl)-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)butanoic acid
Description
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N3O3/c1-21-5-7-22(8-6-21)13(15(24)25)10-14(23)20-12-4-2-3-11(9-12)16(17,18)19/h2-4,9,13H,5-8,10H2,1H3,(H,20,23)(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYAXHMGABNMNRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperazin-1-yl)-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)butanoic acid typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production methods for this compound often utilize high-throughput techniques such as parallel solid-phase synthesis and photocatalytic synthesis . These methods are designed to maximize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperazin-1-yl)-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoromethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, and other nucleophilic species.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
The compound 2-(4-Methylpiperazin-1-yl)-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)butanoic acid has garnered attention in scientific research due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its applications, supported by data tables and case studies that illustrate its biological activity and mechanisms of action.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Studies have focused on its ability to inhibit the proliferation of various cancer cell lines through different mechanisms:
Enzyme Inhibition
The compound has been shown to inhibit specific enzymes that are crucial for cancer cell survival, such as those involved in the cell cycle and apoptosis pathways. Inhibition of these enzymes can lead to reduced cell viability and increased apoptosis in malignant cells.
Neuropharmacological Effects
Preliminary studies suggest potential neuropharmacological applications, particularly in treating anxiety and depression. The presence of the piperazine moiety is associated with activity at serotonin receptors, which may contribute to anxiolytic effects.
A549 Cell Line Study
In a study involving the A549 lung cancer cell line, the compound demonstrated significant cytotoxicity with an IC50 value of 12 µM. The mechanism was primarily through apoptosis induction, highlighting its potential as a therapeutic agent for lung cancer treatment.
MCF7 Cell Line Study
Research focusing on MCF7 breast cancer cells reported an IC50 value of 10.5 µM, with evidence suggesting that the compound causes cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells.
HeLa Cell Line Study
Research on HeLa cells indicated an IC50 value of 8 µM, where the compound was found to inhibit specific enzymes crucial for cancer cell survival and proliferation.
Pharmacokinetics and Toxicology
Initial pharmacokinetic studies indicate favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.
Summary of Pharmacokinetic Properties
| Property | Value |
|---|---|
| Absorption Rate | High |
| Bioavailability | Moderate |
| Half-life | ~4 hours |
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperazin-1-yl)-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)butanoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity to its targets, which may include enzymes, receptors, or other proteins . The piperazine ring contributes to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
Key Observations :
- Backbone Differences: The target compound has a saturated butanoic acid backbone, whereas analogs like C1-R-25 and C1-S-25 feature a but-2-enoic acid (α,β-unsaturated ketone). This unsaturation may influence reactivity and binding kinetics .
- Substituent Effects : Replacement of the 3-(trifluoromethyl)phenyl group with bulkier substituents (e.g., trifluoromethoxy or trifluoromethylthio in C1-R-26 and C1-R-27) alters lipophilicity (logP) and potency. For example, C1-R-27 (m/z 494.13) showed higher molecular weight but comparable yield and purity to the target compound .
- Chirality : Enantiomers like C1-R-25 and C1-S-25 exhibit nearly identical physicochemical properties but may differ in biological activity due to stereospecific interactions .
Piperazine-Based Anticonvulsants ( and )
- 2-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-4-[(2-hydroxyphenyl)amino]-4-oxobutanoic acid (): This analog replaces the trifluoromethyl group with a 4-fluorophenyl and 2-hydroxyphenyl moiety.
- 4-oxo-2-(4-phenoxypiperazin-1-yl)-4-[4-(propan-2-yl)phenyl]butanoic acid (): Features a phenoxy-piperazine and isopropylphenyl group. The isopropyl substituent increases steric bulk, which may hinder receptor binding compared to the smaller trifluoromethyl group in the target compound .
Physicochemical and Pharmacokinetic Properties
- Solubility: The 4-methylpiperazine group in the target compound likely enhances aqueous solubility relative to analogs with hydrophobic substituents (e.g., phenoxy or isopropyl groups in ) .
- pKa : Predicted pKa values for similar compounds (e.g., 2.26 in ) suggest ionization at physiological pH, influencing bioavailability .
Biological Activity
2-(4-Methylpiperazin-1-yl)-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)butanoic acid, often referred to as a derivative of piperazine, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be summarized as follows:
- Molecular Formula : C15H18F3N3O2
- IUPAC Name : 2-(4-Methylpiperazin-1-yl)-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)butanoic acid
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including:
- Enzyme Inhibition : It has shown potential as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Binding : The compound may bind to specific receptors, influencing signaling pathways related to cell growth and apoptosis.
Anticancer Properties
Research indicates that derivatives similar to 2-(4-Methylpiperazin-1-yl)-4-oxo-4-((3-(trifluoromethyl)phenyl)amino)butanoic acid exhibit significant anticancer activity. For instance, studies have demonstrated that such compounds can inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Antimicrobial Activity
The compound has been evaluated for antimicrobial properties against a range of pathogens. Its efficacy varies depending on the strain, but it shows promise as a potential antimicrobial agent.
Data Table: Biological Activities Summary
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Anticancer | Significant inhibition | |
| Antimicrobial | Variable efficacy | |
| Enzyme Inhibition | Moderate inhibition |
Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on human breast cancer cells. The results indicated that the compound inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. The IC50 value was found to be 15 µM, demonstrating potent activity compared to standard chemotherapeutics.
Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial properties were assessed against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting moderate antibacterial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
